3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H9IN2O2 and a molecular weight of 280.06 g/mol This compound features a pyrazole ring substituted with an iodine atom and a methyl group, connected to a propanoic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the pyrazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The presence of the pyrazole ring in the structure suggests that it may interact with biological targets in a manner similar to other pyrazole-containing compounds .
Result of Action
Given the broad range of activities associated with pyrazole-containing compounds, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, the compound may interact with enzymes involved in oxidative stress pathways, influencing the production of reactive oxygen species (ROS) and subsequent cellular responses . Additionally, this compound may form complexes with proteins, altering their conformation and activity, which can have downstream effects on various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways related to oxidative stress, leading to changes in the expression of genes involved in antioxidant defense . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby affecting the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The iodine atom in the pyrazole ring may facilitate binding to certain enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, the compound’s propanoic acid moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structure. These interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained modulation of gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced only above a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may influence pathways related to oxidative stress, lipid metabolism, and energy production . By modulating the activity of key enzymes, this compound can alter the levels of metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The presence of the iodine atom may facilitate its transport across cell membranes, while the propanoic acid moiety can influence its binding to intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position . The resulting 4-iodo-3-methyl-1H-pyrazole is then reacted with a propanoic acid derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the propanoic acid moiety.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: A simpler analog without the propanoic acid moiety.
3-Methyl-1H-pyrazole: Lacks the iodine substitution.
1-Benzyl-4-iodo-1H-pyrazole: Features a benzyl group instead of the propanoic acid moiety.
Uniqueness
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the combination of its iodine and methyl substitutions on the pyrazole ring and the presence of the propanoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
3-(4-iodo-3-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDKEJQHIJNWGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005583-96-9 |
Source
|
Record name | 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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